Methyl tricosanoate possesses an odd-numbered, long-chain carbon structure (23 carbons) uncommon in many biological systems [3]. This unique characteristic makes it a valuable biomarker for researchers studying odd-chain fatty acid metabolism. By identifying the presence and quantity of methyl tricosanoate, scientists can gain insights into specific pathways or abnormalities related to odd-chain fatty acids [3].
Here's a reference for methyl tricosanoate's role as a biomarker: [3] ()
Methyl tricosanoate is a fatty acid methyl ester derived from tricosanoic acid, also known as behenic acid. Its chemical formula is and its CAS number is 2433-97-8. This compound is a colorless to pale yellow liquid at room temperature and is insoluble in water, but soluble in organic solvents such as ethanol and ether . Methyl tricosanoate is primarily utilized in various chemical applications, including as a reagent in analytical chemistry and as a component in biodiesel production .
The stability of methyl tricosanoate under normal conditions suggests that it does not readily react unless specific catalysts or conditions are introduced .
Methyl tricosanoate has shown various biological activities, particularly in the context of its presence in natural sources like plants. It has been reported to have antimicrobial properties, which may contribute to its potential use in pharmaceuticals and food preservation . Additionally, it has been studied for its effects on cellular membranes due to its fatty acid structure, which may influence membrane fluidity and function.
Methyl tricosanoate can be synthesized through several methods:
Typical reaction conditions for transesterification include heating the mixture to temperatures around 60°C for several hours to ensure complete conversion .
Methyl tricosanoate finds applications in various fields:
Research on interaction studies involving methyl tricosanoate primarily focuses on its behavior in biological systems. Studies indicate that it can interact with lipid membranes, potentially affecting membrane fluidity and permeability. Additionally, its antimicrobial properties suggest interactions with microbial cell membranes that inhibit growth or induce cell death .
Methyl tricosanoate belongs to a class of compounds known as fatty acid methyl esters. Here are some similar compounds along with their unique characteristics:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Methyl myristate | Shorter carbon chain; commonly used in cosmetics | |
Methyl palmitate | Found in palm oil; used as a food additive | |
Methyl stearate | Higher melting point; used in lubricants | |
Methyl arachidate | Intermediate chain length; used in biodiesel | |
Methyl behenate | Similar structure; used in cosmetics |
Methyl tricosanoate is unique due to its longer carbon chain length compared to many common fatty acid esters, which contributes to its distinct physical properties and potential applications in specialized fields like biodiesel production and analytical chemistry .
Corrosive